1-(2-Bromoethoxy)-4-tert-butylbenzene

Vue d'ensemble

Description

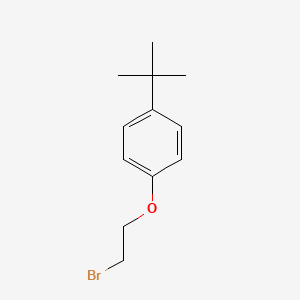

1-(2-Bromoethoxy)-4-tert-butylbenzene is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, where a tert-butyl group and a bromoethoxy group are attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-4-tert-butylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-tert-butylphenol with 2-bromoethanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs under reflux conditions in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity products[2][2].

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Bromoethoxy)-4-tert-butylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.

Major Products:

Nucleophilic Substitution: Products include substituted ethers or thioethers.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include ethoxy derivatives.

Applications De Recherche Scientifique

Synthesis Pathways

- Radical Bromination : This method utilizes bromine in the absence of solvents to produce high yields of the desired product with minimal side reactions. The process can be fine-tuned by adjusting the bromine-to-substrate ratio to optimize yield and purity .

- Electrophilic Aromatic Substitution : The compound can also be synthesized through electrophilic attack on the aromatic ring, where the bromine acts as an electrophile .

Scientific Research Applications

This compound has several notable applications in scientific research:

Organic Synthesis

- Intermediate in Pharmaceutical Development : This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory agents and analgesics. Its unique structure allows for further modifications that can enhance biological activity .

- Synthesis of Boronic Acids : It is utilized in the preparation of boronic acids, which are crucial for Suzuki coupling reactions, a key methodology in organic chemistry for forming carbon-carbon bonds .

Material Science

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis. Its properties may enhance the thermal stability and mechanical strength of polymers, making it valuable for developing advanced materials .

- Surface Modification : Due to its reactive bromine atom, this compound can be employed in surface modification processes to improve adhesion properties or introduce functional groups on surfaces .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity when tested against various cell lines. The research highlighted the compound's potential as a lead structure for developing new therapeutic agents.

Case Study 2: Environmental Impact Assessment

Research into the environmental behavior of brominated compounds indicated that this compound could participate in atmospheric reactions that lead to the formation of reactive bromine species. These species play a role in ozone depletion and should be monitored as part of environmental assessments .

Mécanisme D'action

The mechanism of action of 1-(2-Bromoethoxy)-4-tert-butylbenzene involves its interaction with various molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. This reactivity is crucial for its role in organic synthesis and material science .

Comparaison Avec Des Composés Similaires

1-(2-Bromoethoxy)-4-methoxybenzene: Similar in structure but with a methoxy group instead of a tert-butyl group.

1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: Contains additional ethoxy groups, making it more hydrophilic.

Uniqueness: 1-(2-Bromoethoxy)-4-tert-butylbenzene is unique due to the presence of both a bulky tert-butyl group and a reactive bromoethoxy group. This combination imparts specific steric and electronic properties, making it valuable in various synthetic applications .

Activité Biologique

1-(2-Bromoethoxy)-4-tert-butylbenzene, with the chemical formula and CAS number 5952-59-0, is a compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

This compound is classified as an organic compound featuring a bromine atom and an ethoxy group attached to a tert-butyl-substituted benzene ring. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The bromine atom can facilitate nucleophilic substitution reactions, which are crucial for its pharmacological effects. This compound may act by:

- Modulating Enzyme Activity : It can influence the activity of specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Interacting with Cell Signaling Pathways : The ethoxy group can enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Biochemical Interactions

Research indicates that this compound exhibits significant interactions with various biomolecules:

- Enzyme Inhibition : Studies have shown that it can inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain signaling.

- Cellular Effects : The compound has been observed to induce apoptosis in cancer cell lines, suggesting potential anticancer properties.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | COX inhibition | |

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Antimicrobial Effects | Inhibits growth of certain bacteria |

Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of oxidative stress leading to apoptosis.

- Antimicrobial Activity : Research indicated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

- Neuroprotective Effects : Another study highlighted its neuroprotective properties in models of neurodegeneration, where it was shown to reduce neuronal cell death.

Propriétés

IUPAC Name |

1-(2-bromoethoxy)-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKSVLFLNLWAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364626 | |

| Record name | 1-(2-Bromoethoxy)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5952-59-0 | |

| Record name | 1-(2-Bromoethoxy)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.